molecular formula C7H13ClN2O B12946299 N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride

N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride

Cat. No.: B12946299
M. Wt: 176.64 g/mol
InChI Key: JRJIUYHRBHPTMF-UHFFFAOYSA-N
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Description

N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which consists of a spiro-joined azaspirohexane and carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride typically involves the reaction of N-methyl-5-azaspiro[2.3]hexane-1-carboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, and may involve advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide
  • 5-Azaspiro[2.3]hexane-1-carboxamide
  • N-Methyl-5-azaspiro[2.3]hexane

Uniqueness

N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride is unique due to its spirocyclic structure and the presence of both an azaspirohexane and carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

N-methyl-5-azaspiro[2.3]hexane-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-8-6(10)5-2-7(5)3-9-4-7;/h5,9H,2-4H2,1H3,(H,8,10);1H

InChI Key

JRJIUYHRBHPTMF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC12CNC2.Cl

Origin of Product

United States

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